Ethyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate
Overview
Description
Ethyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate is a chemical compound with the formula C14H16O4 . It is a derivative of 2-Naphthaleneacetic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 248.27 and a predicted density of 1.209±0.06 g/cm3 . The predicted boiling point is 423.6±38.0 °C .Scientific Research Applications
Synthesis and Chemical Transformations
Ethyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate is involved in various synthesis and chemical transformation processes, pivotal in the development of compounds with potential biological activities. The chemical serves as an intermediate in the synthesis of estrogenic compounds, where its transformations include reactions with dimethylketene ethyl trimethylsilyl acetal, leading to complex esters and lactones. These processes are essential for exploring the structure and function of estrogens, contributing to the understanding of their biological roles and potential therapeutic applications (Collins, Cullen, & Stone, 1988).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound, such as A-80426, have been studied for their potential antidepressant effects. A-80426, characterized by its unique structural class, combines potent α-2 antagonist activity with equivalent 5-HT uptake inhibitory activity. This dual-function profile is investigated for its utility in treating depression, highlighting the compound's significance in developing novel antidepressant therapies (Meyer et al., 1995).
Antifungal and Antitumor Activities
Compounds synthesized from this compound have been evaluated for their biological activities, including antifungal and antitumor properties. For instance, novel compounds with potential antifungal activity have been identified, contributing to the search for more effective antifungal agents. Similarly, derivatives with certain structural modifications have shown inhibition of cancer cell proliferation, indicating their potential in antitumor research and therapy development (Zhao et al., 2007; Liu et al., 2018).
Properties
IUPAC Name |
ethyl 2-(6-methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-3-19-14(16)9-11-5-4-10-8-12(18-2)6-7-13(10)15(11)17/h6-8,11H,3-5,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFMTSPSDLSFKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC2=C(C1=O)C=CC(=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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